molecular formula C14H15Cl2N3O B045678 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol CAS No. 120983-64-4

2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol

Cat. No. B045678
M. Wt: 312.2 g/mol
InChI Key: HHUQPWODPBDTLI-UHFFFAOYSA-N
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Description

The chemical compound is part of a broader class of triazole derivatives, known for their versatile applications in various fields such as agriculture, medicine, and materials science. These compounds are synthesized through multiple steps involving organic synthesis techniques.

Synthesis Analysis

The synthesis of related triazole derivatives often involves base-catalyzed Claisen-Schmidt condensation reactions, nucleophilic substitution, and cycloaddition reactions. For example, the preparation of similar compounds like (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate was achieved through condensation, chlorination, and esterification reactions (Yan Shuang-hu, 2014). Another synthesis approach involved copper-catalyzed alkyne-azide cycloaddition to produce 1-(2-chlorobenzyloxy)-3-[1,2,3]triazol-1-yl-propan-2-ol derivatives, demonstrating the utility of click chemistry in triazole synthesis (Eloisa Román-Maldonado et al., 2017).

Molecular Structure Analysis

The structural characterization of these compounds typically involves techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy. For instance, crystal structures and Hirshfeld surface studies of chalcone derivatives related to the target compound were explored to understand their intermolecular interactions and molecular conformations (Vinutha V. Salian et al., 2018).

Chemical Reactions and Properties

Triazole derivatives undergo various chemical reactions, such as nucleophilic substitutions, which are key to modifying their structures for specific applications. Their reactivity is often investigated through theoretical and computational methods, including density functional theory (DFT) to predict reactivity descriptors (A. Bakheit et al., 2023).

Scientific Research Applications

  • Antifungal Applications :

    • Derivatives of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol, including compounds structurally related to 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol, have shown high activity against various Candida strains with low toxicity, indicating their potential as antifungal compounds (Zambrano-Huerta et al., 2019).
    • Synthesized 2-arylphenyl ether-3-(1H-1,2,4-triazol-1-yl)propan-2-ol derivatives exhibited excellent antifungal activities against common pathogens, surpassing commercial fungicides like tebuconazole and dif (Yu et al., 2009).
    • Halogen-substituted triazole compounds related to 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol showed promising antifungal profiles against Candida strains (Lima-Neto et al., 2012).
  • Agricultural Applications :

    • The compound is a key intermediate in the synthesis of prothioconazole, an agricultural fungicide, indicating its significance in crop protection and management (Ji et al., 2017).
    • Biaryoxy-substituted triazoles, which can be synthesized from compounds similar to 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol, exhibited antifungal activity significantly higher than voriconazole against Candida albicans, suggesting their utility in plant protection (Liu et al., 2008).
  • Medical and Biochemical Research :

    • Novel triazole derivatives, including structures akin to 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol, have been synthesized as potent inhibitors of human dihydroorotate dehydrogenase (HsDHODH), a key enzyme in pyrimidine synthesis, which could have therapeutic implications (Gong et al., 2017).
    • Some derivatives demonstrated significant anti-lipase and anti-α-glucosidase activity, indicating potential applications in managing diseases like diabetes and obesity (Bekircan et al., 2015).
  • Chemical Synthesis and Characterization :

    • The compound has been utilized in the synthesis of novel molecules with anticonvulsive and peripheral n-cholinolytic activities, though it showed no antibacterial activity (Papoyan et al., 2011).
    • It has also been used to create derivatives characterized using density functional theory (DFT)-based descriptors analysis, contributing to the understanding of the chemical properties and reactivity of these compounds (Román-Maldonado et al., 2017).

properties

IUPAC Name

2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N3O/c15-12-4-2-1-3-11(12)7-14(20,13(16)5-6-13)8-19-10-17-9-18-19/h1-4,9-10,20H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUQPWODPBDTLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(CC2=CC=CC=C2Cl)(CN3C=NC=N3)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044338
Record name 2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-2-propanol
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Molecular Weight

312.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol

CAS RN

120983-64-4
Record name α-(1-Chlorocyclopropyl)-α-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole-1-ethanol
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Record name 2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-2-propanol
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Record name 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol
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Record name 2-(1-CHLOROCYCLOPROPYL)-1-(2-CHLOROPHENYL)-3-(1H-1,2,4-TRIAZOL-1-YL)PROPAN-2-OL
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Synthesis routes and methods

Procedure details

Particularly preferred mixtures comprise as azoles, in addition to hexaconazole, tebuconazole, propiconazole, cycproconazole and/or 2-(1-chloro-cyclopropyl)-1-(2-chlorophenyl)-3-1H-(1,2,4-triazol-1-yl)-propan-2-ol, preferably in a ratio by weight to hexaconazole of 1:9 to 9:1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
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2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
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2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
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2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
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2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
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2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol

Citations

For This Compound
7
Citations
K Pszczolińska, I Perkons, V Bartkevics… - Environmental …, 2023 - Elsevier
A comprehensive approach was applied to evaluate the effects of pesticides on the metabolism of wheat (Triticum aestivum L). The application of commercially available pesticide …
Number of citations: 3 www.sciencedirect.com
H Liu, W Ding - Chirality, 2019 - Wiley Online Library
Prothioconazole is a type of broad‐spectrum triazole thione fungicide developed by the Bayer Company. Prothioconazole‐desthio is the main metabolite of prothioconazole in the …
Number of citations: 11 onlinelibrary.wiley.com
European Food Safety Authority - EFSA Journal, 2015 - Wiley Online Library
In accordance with Article 6 of Regulation (EC) No 396/2005, the evaluating Member State (EMS) Hungary received an application from Bayer Crop Science to set a new maximum …
Number of citations: 4 efsa.onlinelibrary.wiley.com
European Food Safety Authority (EFSA) - EFSA Journal, 2015 - Wiley Online Library
In accordance with Article 6 of Regulation (EC) No 396/2005, the evaluating Member State (EMS), United Kingdom, received an application from Bayer CropScience SAS to modify the …
Number of citations: 1 efsa.onlinelibrary.wiley.com
European Food Safety Authority - EFSA Journal, 2014 - Wiley Online Library
According to Article 12 of Regulation (EC) No 396/2005, the European Food Safety Authority (EFSA) has reviewed the Maximum Residue Levels (MRLs) currently established at …
Number of citations: 0 efsa.onlinelibrary.wiley.com
L Hu, T Xu, X Wang, M Qian, Y Jin - Pesticide Biochemistry and Physiology, 2023 - Elsevier
Prothioconazole (PTC), as a popular triazole fungicide, with its main metabolite prothioconazole desthio (PTC-d), have attracted widespread concern due to their widely use and …
Number of citations: 1 www.sciencedirect.com
J Wang, R Li, Z Zhao, M Zhu… - Journal of Agricultural and …, 2023 - ACS Publications
Prothioconazole (PTC) has been widely utilized for plant fungal disease control, but its metabolite prothioconazole-desthio (PTC-d) exhibits reproductive toxicity. In the present study, …
Number of citations: 2 pubs.acs.org

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